molecular formula C20H20FN3O3 B7151131 N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide

Cat. No.: B7151131
M. Wt: 369.4 g/mol
InChI Key: HEVSHUKSIZOJLR-UHFFFAOYSA-N
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Description

N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzimidazole core, which is known for its biological activity, and a fluorophenyl group, which can enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and specificity, while the benzimidazole core can interact with active sites or binding pockets. This compound may modulate biological pathways by inhibiting or activating specific targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide is unique due to its combination of a benzimidazole core, a fluorophenyl group, and an oxan-4-yl group. This unique structure provides a balance of chemical stability, biological activity, and potential for further functionalization, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[4-(3-fluorophenyl)oxan-4-yl]-3-methyl-2-oxo-1H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c1-24-17-11-13(5-6-16(17)22-19(24)26)18(25)23-20(7-9-27-10-8-20)14-3-2-4-15(21)12-14/h2-6,11-12H,7-10H2,1H3,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEVSHUKSIZOJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)NC3(CCOCC3)C4=CC(=CC=C4)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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